molecular formula C21H26ClN3OS B1679617 Perphenazine CAS No. 58-39-9

Perphenazine

Cat. No.: B1679617
CAS No.: 58-39-9
M. Wt: 404.0 g/mol
InChI Key: RGCVKNLCSQQDEP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Perphenazine acts on the central nervous system and has a greater behavioral potency than other phenothiazine derivatives . It is a member of a class of drugs called phenothiazines, which are dopamine D1/D2 receptor antagonists . This means that this compound binds to the dopamine D1 and D2 receptors and inhibits their activity .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been found to attenuate the pro-inflammatory responses in mouse models of Th2-Type Allergic Dermatitis . In addition, it has been observed to inhibit infiltrated mast cells into the lesion area .

Molecular Mechanism

The mechanism of action of this compound is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting centre . It also binds the alpha-adrenergic receptor .

Temporal Effects in Laboratory Settings

This compound undergoes substantial first-pass hepatic phase I and II metabolism . Serum concentrations vary widely due to polymorphisms in multiple phase I enzymes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate ear swelling induced by 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone (OXA) . The effects of this compound vary with different dosages .

Metabolic Pathways

This compound is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation . It is also a substrate of the CYP3A4 enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream. It undergoes substantial first-pass hepatic phase I and II metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily at the dopamine D1 and D2 receptors where it exerts its effects . It is also found at the alpha-adrenergic receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of perphenazine involves several steps. One common method includes the synthesis of the side chain using toluene and dimethylbenzene as solvents. The reaction involves a condensation process followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product . The crude product is then purified using acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to increase yield and reduce reaction time. For instance, the side chain synthesis time has been reduced from 6 hours to 4 hours, and the drying process has been shortened from 4 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions: Perphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield secondary amines.

Scientific Research Applications

Perphenazine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of phenothiazine derivatives.

    Biology: Investigated for its effects on various biological pathways, including dopamine receptor interactions.

    Medicine: Primarily used to treat schizophrenia and severe nausea and vomiting.

    Industry: Utilized in the production of other phenothiazine derivatives and related compounds.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with lower potency compared to perphenazine.

    Fluphenazine: A high-potency phenothiazine similar to this compound but with a longer duration of action.

    Haloperidol: A non-phenothiazine antipsychotic with similar uses but different chemical structure.

Uniqueness: this compound is unique due to its medium potency and balanced profile of efficacy and side effects. It is more potent than chlorpromazine but has fewer extrapyramidal side effects compared to high-potency antipsychotics like haloperidol .

Properties

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVKNLCSQQDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023441
Record name Perphenazine
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Molecular Weight

404.0 g/mol
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Physical Description

Solid
Record name Perphenazine
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Boiling Point

278-281 °C at 1.00E+00 mm Hg, BP: 214-218 °C at 0.15 mm Hg; 278-281 at 1 mm Hg
Record name Perphenazine
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Solubility

Solubility (mg/mL): ethanol 153; acetone 82; practically insoluble in sesame oil, In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C, 2.37e-02 g/L
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Mechanism of Action

Binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting centre. Perphenazine also binds the alpha andrenergic receptor. This receptor's action is mediated by association with G proteins that activate a phosphatidylinositol-calcium second messenger system., The principal pharmacologic effects of "perphenazine" are similar to those of chlorpromazine. "Perphenazine" has moderate anticholinergic effects, weak to moderate sedative effects, and strong extrapyramidal effects. "Perphenazine" has strong antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Perphenazine (14 total), please visit the HSDB record page.
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Color/Form

Crystals, White to creamy-white powder

CAS No.

58-39-9
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Melting Point

97 °C, Crystals from alcohol, MP: 225-226 °C /Dihydrochloride/
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Record name Perphenazine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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